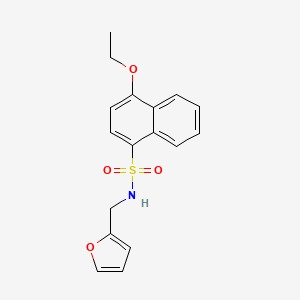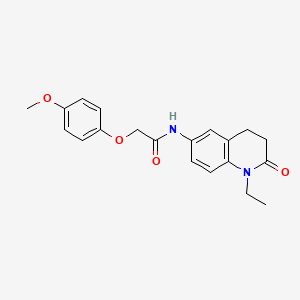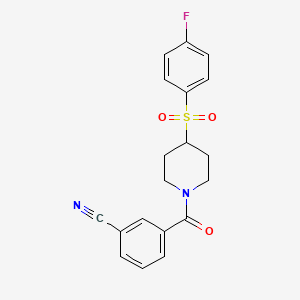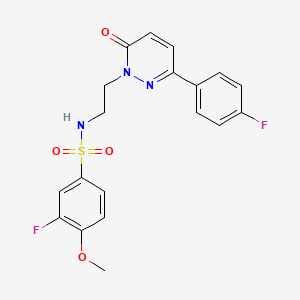
1-Boc-3-methylpyrazole-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-methylpyrazole-4-boronic acid, with the chemical formula C9H15BN2O4, is a boronic acid derivative. It is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group and a methyl group.
Mecanismo De Acción
Target of Action
1-Boc-3-methylpyrazole-4-boronic acid is primarily used as a reagent in the preparation of various compounds with diverse pharmacological effects . It has been used in the synthesis of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy, and pyridine derivatives as TGF-β1 and active A signaling inhibitors . Therefore, the primary targets of this compound can vary depending on the specific reaction it is involved in.
Mode of Action
The compound is known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid moiety of the compound interacts with a palladium catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific compounds it helps synthesize. For instance, when used to synthesize aminothiazoles, it may affect the γ-secretase pathway . When used to synthesize amino-pyrido-indol-carboxamides, it may influence the JAK2 pathway .
Pharmacokinetics
The compound’s pharmacokinetic properties can also be influenced by the specific compounds it is used to synthesize .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific compounds it helps synthesize and their respective targets. For instance, when used to synthesize potential JAK2 inhibitors, it may contribute to the inhibition of JAK2, a tyrosine kinase involved in various cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions it participates in are known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the compound’s action. Additionally, the compound’s stability can be influenced by factors such as temperature and pH .
Análisis Bioquímico
Biochemical Properties
1-Boc-3-methylpyrazole-4-boronic acid is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the Suzuki–Miyaura coupling reaction . In this reaction, the boronic acid group of the compound forms a new carbon-carbon bond with another organic molecule, facilitated by a palladium catalyst .
Métodos De Preparación
The synthesis of 1-Boc-3-methylpyrazole-4-boronic acid typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through various methods, including the reaction of hydrazines with 1,3-diketones or the cyclization of α,β-unsaturated carbonyl compounds with hydrazines.
Introduction of the boronic acid group: The boronic acid group is introduced via the reaction of the pyrazole derivative with a boron-containing reagent, such as boronic esters or boron trihalides.
Protection with Boc group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the pyrazole ring, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, using scalable reaction conditions and efficient purification techniques.
Análisis De Reacciones Químicas
1-Boc-3-methylpyrazole-4-boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further functionalization.
Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and oxidizing agents (e.g., H2O2).
Aplicaciones Científicas De Investigación
1-Boc-3-methylpyrazole-4-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Comparación Con Compuestos Similares
1-Boc-3-methylpyrazole-4-boronic acid can be compared with other boronic acid derivatives, such as:
1-Methyl-1H-pyrazole-4-boronic acid: Lacks the Boc protecting group, making it more reactive but less selective.
4-Pyrazoleboronic acid pinacol ester: Contains a pinacol ester group instead of the Boc group, offering different reactivity and stability profiles.
1-Boc-pyrazole-4-boronic acid pinacol ester: Similar to this compound but with a pinacol ester group, providing different solubility and reactivity characteristics.
The uniqueness of this compound lies in its combination of the Boc protecting group and the boronic acid functionality, offering a balance of stability and reactivity that is valuable in various synthetic applications.
Propiedades
IUPAC Name |
[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O4/c1-6-7(10(14)15)5-12(11-6)8(13)16-9(2,3)4/h5,14-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPMWXBBOYRYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2978361.png)

amine](/img/structure/B2978363.png)
![N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2978368.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-tosylpropanamide hydrochloride](/img/structure/B2978372.png)

![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B2978375.png)
![1-(4-methylphenyl)-N-[(4-propoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2978376.png)
![N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B2978377.png)

![4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2978380.png)

